molecular formula C11H15BrN2O5 B3043205 Nicotinamide-beta-D-riboside bromide CAS No. 78687-39-5

Nicotinamide-beta-D-riboside bromide

Cat. No.: B3043205
CAS No.: 78687-39-5
M. Wt: 335.15 g/mol
InChI Key: QKRTUCXLVBOLKG-IVOJBTPCSA-N
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Description

Nicotinamide-beta-D-riboside bromide is a derivative of nicotinamide riboside, a form of vitamin B3. This compound is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. Nicotinamide riboside has gained attention for its potential health benefits, including anti-aging properties and its role in enhancing cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinamide-beta-D-riboside bromide typically involves the reaction of nicotinamide with a peracylated (halo)-D-ribofuranose. One common method is the bromination of 2,3,5-tri-O-acetyl-D-ribofuranosyl bromide, followed by the reaction with nicotinamide . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and stereoselectivity .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale chemical synthesis. This involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography are used for purification .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide-beta-D-riboside bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and anhydrous solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nicotinamide riboside oxide, while substitution reactions can yield various nicotinamide riboside derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinamide-beta-D-riboside bromide is unique due to its specific bromide group, which can be substituted to create various derivatives with unique properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5.BrH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRTUCXLVBOLKG-IVOJBTPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicotinamide-beta-D-riboside bromide
Reactant of Route 2
Nicotinamide-beta-D-riboside bromide
Reactant of Route 3
Nicotinamide-beta-D-riboside bromide
Reactant of Route 4
Nicotinamide-beta-D-riboside bromide
Reactant of Route 5
Nicotinamide-beta-D-riboside bromide
Reactant of Route 6
Nicotinamide-beta-D-riboside bromide

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